1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea
Description
Properties
IUPAC Name |
1-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-3-(2-methyl-1,3-benzothiazol-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c1-11-22-13-9-12(4-5-16(13)26-11)23-18(24)21-10-14-17(20-7-6-19-14)15-3-2-8-25-15/h2-9H,10H2,1H3,(H2,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVMVNJPEXCZQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)NCC3=NC=CN=C3C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Methylbenzo[d]thiazole
The benzothiazole core is synthesized via cyclocondensation of o-aminothiophenol with acetic anhydride under acidic conditions.
Table 1: Optimization of benzothiazole formation
| Parameter | Standard Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Catalyst | HCl (conc.) | H2SO4 (98%) | 78% → 92% |
| Reaction Temperature | 120°C | 100°C (reflux) | Reduced side products |
| Solvent System | Toluene | Solvent-free | 15% cost reduction |
Key purification involves fractional distillation followed by recrystallization from ethanol/water (3:1 v/v).
Pyrazine Ring Construction
The pyrazine intermediate is synthesized through condensation of 1,2-diaminoethane with 1,2-diketone derivatives. Recent advances employ microwave-assisted synthesis to enhance reaction efficiency.
Table 2: Comparative analysis of pyrazine synthesis methods
| Method | Time | Yield | Purity | Energy Input |
|---|---|---|---|---|
| Conventional Heating | 8 hr | 65% | 95% | 300 W |
| Microwave-Assisted | 25 min | 88% | 99% | 150 W |
| Flow Chemistry | 2 hr | 82% | 97% | 200 W |
Furan-2-yl Group Introduction
The critical C-C bond formation between pyrazine and furan employs Suzuki-Miyaura cross-coupling, optimized for heteroaromatic systems.
Table 3: Coupling reaction optimization
| Condition | Pd(PPh3)4 | Pd(OAc)2/XPhos | NiCl2(dppe) |
|---|---|---|---|
| Catalyst Loading | 5 mol% | 2 mol% | 10 mol% |
| Base | K2CO3 | CsF | K3PO4 |
| Solvent | DME/H2O (3:1) | DMF | THF |
| Yield | 73% | 81% | 68% |
| Reaction Time | 24 hr | 12 hr | 36 hr |
Notably, the Pd(OAc)2/XPhos system in DMF demonstrates superior yield and reaction rate, attributed to enhanced ligand stability in polar aprotic solvents.
Urea Linkage Formation
The final urea coupling employs carbamoyl chloride intermediates under Schotten-Baumann conditions:
Reaction Protocol:
- React 2-methylbenzo[d]thiazol-5-amine with triphosgene in dichloromethane (0°C, N2 atmosphere)
- Add furan-pyrazine-methylamine derivative portion-wise
- Maintain pH 8-9 using aqueous NaHCO3
- Stir for 6 hr at room temperature
Table 4: Urea formation yield optimization
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| Triethylamine | CH2Cl2 | 0°C → RT | 68% |
| NaHCO3 (aq) | THF/H2O | RT | 79% |
| DBU | DMF | 40°C | 85% |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern production facilities implement continuous flow reactors to enhance process control and safety:
Table 5: Batch vs. flow synthesis metrics
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Annual Capacity | 500 kg | 2,000 kg |
| Pd Catalyst Recovery | 72% | 94% |
| Energy Consumption | 15 kWh/kg | 8 kWh/kg |
| Impurity Profile | 1-2% | 0.3-0.5% |
Green Chemistry Innovations
Recent advancements focus on sustainable synthesis:
- Solvent Recycling: DMF recovery rate improved to 98% via molecular sieve adsorption
- Catalyst Reuse: Immobilized Pd nanoparticles enable 15 reaction cycles without activity loss
- Waste Reduction: E-factor reduced from 32 to 8 through byproduct recapture systems
Comparative Analysis with Structural Analogs
Table 6: Synthetic challenges in urea-linked heterocycles
Chemical Reactions Analysis
Urea Functional Group Reactivity
The urea (-NH-C(=O)-NH-) group is central to the compound’s reactivity:
-
Hydrolysis : Under acidic or basic conditions, the urea bond undergoes hydrolysis to yield primary amines and carbon dioxide. For example, treatment with concentrated HCl at reflux generates 3-(furan-2-yl)pyrazin-2-yl)methylamine and 2-methylbenzo[d]thiazol-5-amine.
-
Nucleophilic Substitution : The urea nitrogen atoms participate in alkylation or acylation reactions. Reaction with methyl iodide in DMF forms a quaternary ammonium derivative, while benzoyl chloride yields an N-acylated product .
Table 1: Representative Urea Reactions
Furan Ring
The furan-2-yl group undergoes electrophilic substitution and ring-opening reactions:
-
Electrophilic Acylation : Reacts with acetyl chloride/AlCl₃ to form 2-acetylfuran derivatives .
-
Diels-Alder Cycloaddition : Acts as a diene in reactions with maleic anhydride to yield bicyclic adducts .
Pyrazine and Benzothiazole Rings
-
Pyrazine : Susceptible to nucleophilic aromatic substitution at electron-deficient positions. For example, reaction with hydrazine replaces chlorine (if present) at the 2-position .
-
Benzothiazole : The methyl group at position 2 undergoes oxidation with KMnO₄/H₂SO₄ to a carboxylic acid .
Table 2: Heterocycle-Specific Reactions
Cross-Coupling Reactions
The compound’s aromatic systems participate in transition-metal-catalyzed cross-coupling:
-
Suzuki-Miyaura : The brominated pyrazine intermediate (if synthesized) couples with arylboronic acids to form biaryl derivatives .
-
Buchwald-Hartwig Amination : The benzothiazole ring undergoes amination at position 5 using Pd(OAc)₂/Xantphos .
Biological Interactions
While not a traditional "chemical reaction," the compound’s interaction with biological targets is mediated by its chemical structure:
-
Hydrogen Bonding : The urea carbonyl and NH groups form bidentate hydrogen bonds with kinase active-site residues (e.g., Glu71 in p38 MAP kinase) .
-
π-π Stacking : The benzothiazole and pyrazine rings engage in hydrophobic interactions with aromatic residues in protein binding pockets .
Stability and Degradation Pathways
-
Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the urea bond, forming radical intermediates.
-
Thermal Decomposition : At temperatures >200°C, the compound decomposes into furan-2-carboxaldehyde and methylbenzothiazole fragments.
Scientific Research Applications
Medicinal Chemistry
1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea has shown promise as a potential drug candidate due to its unique structural features that may allow it to interact with various biological targets.
Key Areas of Investigation:
- Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis. Its mechanism likely involves enzyme inhibition, disrupting critical metabolic pathways in bacteria .
| Compound | Activity (MIC µg/mL) | Target |
|---|---|---|
| This compound | 4 | M. tuberculosis |
| Compound A | 5 | M. tuberculosis |
| Compound B | 10 | M. tuberculosis |
Table 1: Antimicrobial activity comparison
Cancer Research
The compound's structural components suggest potential applications in cancer therapy. The presence of the pyrazine and thiazole rings is associated with various anticancer activities in similar compounds. Research indicates that derivatives of this compound can inhibit cancer cell proliferation by interfering with cell signaling pathways .
Mechanism of Action:
- Enzyme Inhibition: The sulfonamide group may mimic natural substrates, allowing the compound to bind to active sites of enzymes involved in tumor growth.
Antimicrobial Properties
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. Its effectiveness against resistant strains of bacteria makes it a candidate for further development as an antibiotic agent.
Anticancer Activity
Studies have indicated that the compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Industrial Applications
In addition to its biological applications, this compound may have potential uses in materials science due to its unique chemical structure. The ability to modify its functional groups allows for the development of specialized polymers or coatings with desirable properties.
Potential Uses:
- Polymer Development: The compound could serve as a building block for synthesizing new materials with specific mechanical or thermal properties.
Mechanism of Action
The mechanism by which 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The furan, pyrazine, and benzothiazole moieties could each contribute to binding interactions with the target, influencing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally and functionally related urea derivatives:
Table 1: Structural and Functional Comparison
Key Findings
Structural Variations: The benzothiazole moiety in the target compound distinguishes it from analogs with simpler thiazoles (e.g., 12l) or imidazothiazoles (e.g., the hIDO1/hTDO2 inhibitor). The fused benzene ring enhances π-π interactions but may reduce solubility compared to non-fused thiazoles . The furan-pyrazine group is shared with BJ49924 but absent in other urea derivatives, suggesting unique electronic properties for receptor binding .
Biological Activity: The hIDO1/hTDO2 inhibitor (PDB ID: 6KPS) demonstrates that urea-linked heterocycles can achieve nanomolar inhibitory potency, likely via interactions with hydrophobic enzyme pockets. The target compound’s benzothiazole may mimic this behavior . CDK9 inhibitors like 12l highlight the importance of pyrimidine-thiazole cores for kinase selectivity, a feature absent in the target compound but relevant for structure-activity comparisons .
Synthetic Routes :
- Urea derivatives are typically synthesized via reactions between amines and isocyanates (e.g., ). The target compound likely follows a similar route, with intermediates like 3-(furan-2-yl)pyrazin-2-ylmethylamine reacting with 2-methylbenzo[d]thiazol-5-yl isocyanate .
Drug-Likeness: The target compound adheres to Lipinski’s rules (molecular weight ~380 g/mol*, <5 H-bond donors/acceptors), aligning with FDA-approved kinase inhibitors. Its benzothiazole may improve membrane permeability relative to polar analogs like BJ49924 .
Biological Activity
1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The following synthetic routes are commonly employed:
- Formation of the Pyrazine Ring : Starting with suitable precursors, the pyrazine ring is synthesized through cyclization reactions.
- Attachment of the Furan Ring : This is achieved via coupling reactions, such as Suzuki or Heck coupling.
- Formation of the Urea Linkage : The final step involves reacting the intermediate with an isocyanate or carbodiimide to form the urea linkage.
Biological Activity
The biological activity of this compound has been evaluated in various contexts:
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this urea derivative exhibit significant antimicrobial properties. For instance, derivatives containing furan and thiazole rings have shown activity against various microorganisms, including Staphylococcus aureus and Candida albicans .
| Compound | Activity Against | Method Used |
|---|---|---|
| 1 | Staphylococcus aureus | Disk diffusion method |
| 2 | Candida albicans | Disk diffusion method |
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. For example, similar compounds have been shown to inhibit phosphoinositide 3-kinases (PI3K), which are critical in various signaling pathways related to inflammation and cancer .
The mechanism by which this compound exerts its effects likely involves interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple heterocycles (furan, pyrazine, and thiazole) contributes to its unique binding properties and selectivity towards these targets.
Case Studies
-
Inhibition Studies : In vitro studies have shown that certain derivatives of this compound can reduce enzyme activity significantly at low concentrations (IC50 values ranging from 0.004 μM to 57% inhibition at 1.0 μM) .
- Example : A related compound demonstrated potent inhibition of GSK-3β activity with an IC50 of 140 nM.
- Cytotoxicity Testing : Cytotoxicity assays on human cell lines have indicated that these compounds can exhibit selective antiproliferative effects, making them potential candidates for cancer therapy .
Q & A
Q. What are the key synthetic strategies for preparing 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea?
Methodological Answer: The synthesis typically involves multi-step protocols:
- Step 1: Formation of the pyrazine-furan intermediate via cyclization. For example, furan derivatives react with hydrazides or nitriles under dehydrating conditions to form heterocyclic cores like pyrazine .
- Step 2: Alkylation of the pyrazine intermediate with a methylene linker (e.g., chloromethylpyrazine) to introduce the urea precursor.
- Step 3: Coupling with 2-methylbenzo[d]thiazol-5-amine using carbodiimide-mediated urea bond formation (e.g., EDCI/HOBt in DMF) .
Critical Note: Reaction conditions (solvent, temperature, catalysts) must be optimized to avoid side products, as seen in analogous urea syntheses .
Q. How is the molecular structure of this compound characterized?
Methodological Answer: Structural confirmation relies on:
- NMR Spectroscopy: - and -NMR identify proton environments (e.g., furan protons at δ 6.2–7.4 ppm, urea NH signals at δ 8–10 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., CHNOS) .
- X-ray Crystallography: If crystals are obtainable, this resolves bond angles and confirms regiochemistry of substituents .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence bioactivity?
Methodological Answer:
- Electronic Effects: The electron-rich furan ring enhances π-π stacking with aromatic residues in target proteins, while the benzo[d]thiazole moiety contributes to hydrophobic interactions. Substituents like methyl groups on the thiazole alter steric bulk, affecting binding pocket accessibility .
- Experimental Validation: Compare IC values of analogs (e.g., replacing furan with thiophene or phenyl). For example, furan-containing analogs show 10-fold higher activity against kinase targets than thiophene derivatives due to improved H-bonding .
Q. What analytical methods resolve contradictions in solubility and stability data?
Methodological Answer:
- Solubility: Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers. For example, polar urea groups improve solubility in DMSO but reduce it in PBS (pH 7.4) .
- Stability: Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring detect degradation products. Acidic conditions may hydrolyze the urea bond, necessitating pH-adjusted formulations .
Q. How can structure-activity relationship (SAR) studies guide optimization for target selectivity?
Methodological Answer:
- Library Design: Synthesize analogs with varied substituents (e.g., replacing 2-methylbenzo[d]thiazole with benzotriazole or pyridyl groups) .
- Assays: Test against off-target receptors (e.g., GPCRs, kinases) to identify selectivity drivers. For instance, bulkier substituents on benzo[d]thiazole reduce off-target kinase inhibition by 30% .
Q. What computational modeling approaches predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger to simulate interactions with ATP-binding pockets (e.g., in tyrosine kinases). The urea group often forms H-bonds with backbone amides (e.g., Asp 831 in EGFR) .
- MD Simulations: Run 100-ns trajectories to assess binding stability. For example, furan’s rigidity reduces conformational entropy loss upon binding compared to flexible ethers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
